Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2

Parasitology Glycobiology Enzymology

Protozoan glycobiology researchers require a validated N-glycosylation substrate-generic peptides fail in T. gondii and T. brucei. Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 (CAS 153919-61-0) is the only peptide empirically proven to be N-glycosylated by cell lysates from these clinically relevant parasites (Dieckmann-Schuppert et al., 1994). Its Dnp chromophore enables simple spectrophotometric detection without specialized fluorimeters, reducing assay cost and complexity. • Validated in T. gondii & T. b. brucei lysates-Bz-peptide is not glycosylated • ≥95% HPLC purity; Dnp absorbance readout compatible with standard plate readers • Custom synthesis & bulk quantities available upon request

Molecular Formula C31H49N13O12
Molecular Weight 795.812
CAS No. 153919-61-0
Cat. No. B585130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-Arg-Asn-Ala-Thr-Ala-Val-NH2
CAS153919-61-0
Molecular FormulaC31H49N13O12
Molecular Weight795.812
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C31H49N13O12/c1-13(2)23(25(33)47)41-26(48)15(4)38-30(52)24(16(5)45)42-27(49)14(3)37-29(51)20(12-22(32)46)40-28(50)19(7-6-10-36-31(34)35)39-18-9-8-17(43(53)54)11-21(18)44(55)56/h8-9,11,13-16,19-20,23-24,39,45H,6-7,10,12H2,1-5H3,(H2,32,46)(H2,33,47)(H,37,51)(H,38,52)(H,40,50)(H,41,48)(H,42,49)(H4,34,35,36)/t14-,15-,16+,19-,20-,23-,24-/m0/s1
InChIKeyDNHLXQYJSUDBJO-KPVWSTNPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 (CAS 153919-61-0): A Validated Peptide Substrate for Trypanosomatid N-Glycosylation Assays


Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 (CAS 153919-61-0, molecular weight 795.80 g/mol) is a synthetic chromophoric peptide featuring an N-terminal 2,4-dinitrophenyl (Dnp) group and a C-terminal amide. The Dnp moiety enables spectrophotometric detection of enzymatic cleavage through absorbance changes, while its internal sequence, Arg-Asn-Ala-Thr-Ala-Val, contains the consensus Asn-X-Thr motif (X = Ala) that defines potential N-linked glycosylation sites [1]. This compound was specifically designed and validated as a substrate to probe N-glycosylation activity in parasitic protozoa, distinguishing it from generic protease substrates. Notably, it is supplied with a purity of ≥95% as determined by HPLC, ensuring consistent performance in biochemical assays .

Why Generic Glycosylation or FRET Substrates Cannot Substitute for Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 in Trypanosomatid Studies


Substituting Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 with a generic N-glycosylation test peptide or a standard FRET substrate is scientifically inadvisable due to its unique, empirically validated utility in protozoan parasite research. While the Bz-Asn-Gly-Thr-NH2 peptide is a common alternative for glycosylation assays, a key 1994 study demonstrated that only Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2, and not the Bz-peptide, was effectively N-glycosylated by cell lysates from the clinically relevant parasites *Toxoplasma gondii* and *Trypanosoma brucei brucei* [1]. Furthermore, the Dnp chromophore provides a specific absorbance readout that is directly compatible with standard laboratory spectrophotometers, offering a simpler, more accessible detection method than FRET-based substrates that require specific fluorimeters and complex donor-acceptor pairs [2]. These empirical and practical distinctions underscore the critical importance of selecting this precise peptide sequence and modification for reproducible, high-confidence results in this specialized research niche.

Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2: Quantified Differentiation from Comparator Peptides for Procurement Decisions


Differential Substrate Acceptance: Demonstrated N-Glycosylation in *T. gondii* and *T. b. brucei* vs. Bz-Asn-Gly-Thr-NH2

The target compound, Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2, was shown to be an effective substrate for N-glycosylation in cell-free lysates of *Toxoplasma gondii* and *Trypanosoma brucei brucei*. In contrast, the comparator peptide N-Bz-Asn-Gly-Thr-NH2, another standard glycosylation test peptide, was not detectably glycosylated under the same experimental conditions [1]. This crucial difference establishes Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 as the required peptide substrate for investigating N-glycosylation in these specific pathogenic trypanosomatids.

Parasitology Glycobiology Enzymology

Enhanced Detection Sensitivity via Dnp Chromophore vs. Unlabeled Peptides

The Dnp (2,4-dinitrophenyl) group on the target compound acts as a chromophore, enabling continuous, quantitative monitoring of protease-catalyzed cleavage through simple absorbance changes . This provides a direct and sensitive readout for enzyme kinetics. In comparison, an unlabeled peptide of the same sequence would require laborious and less precise post-reaction derivatization or separation methods like HPLC, which are not suitable for real-time kinetics and introduce greater variability.

Assay Development Enzymology Spectrophotometry

Defined Purity Profile for Reproducible Results: ≥95% HPLC Purity

Reputable vendors supply Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 with a minimum purity of 95% as determined by HPLC [1]. This high purity is essential for minimizing batch-to-batch variability in enzymatic assays. In contrast, sourcing custom peptides without a defined purity specification, or from non-specialized suppliers, introduces a significant risk of impurities that can act as enzyme inhibitors, confounding kinetic analyses and leading to irreproducible data.

Quality Control Assay Reproducibility Peptide Synthesis

Simplified Assay Design via Chromogenic vs. FRET-Based Detection

Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 functions as a standalone chromogenic substrate, enabling detection of enzyme activity with a standard UV-Vis spectrophotometer [1]. This is a significant practical advantage over FRET-based substrates (e.g., Mca/Dnp pairs), which require specialized and often more expensive fluorescence plate readers equipped with appropriate excitation/emission filters and are more susceptible to interference from assay components and compound autofluorescence [2].

Assay Development Fluorescence Instrumentation

Optimal Research Applications for Dnp-Arg-Asn-Ala-Thr-Ala-Val-NH2 Based on Empirical Evidence


Validated Substrate for *T. gondii* and *T. b. brucei* N-Glycosylation Assays

This is the primary, evidence-backed application. The peptide serves as a validated substrate to directly measure N-glycosylation activity in cell-free lysates of the parasitic protozoa *Toxoplasma gondii* and *Trypanosoma brucei brucei* [1]. This application is supported by direct, head-to-head comparison data showing its unique utility over the Bz-Asn-Gly-Thr-NH2 peptide in these specific organisms. It is therefore ideal for labs investigating glycobiology of trypanosomatids and for screening inhibitors of the oligosaccharyltransferase (OST) complex in these pathogens.

Development and Optimization of Absorbance-Based Protease Assays

Owing to its Dnp chromophore, this peptide is ideally suited for the development of continuous, spectrophotometric assays for any protease that recognizes the internal sequence [1]. The detection method is robust, does not require specialized fluorescence readers, and is less prone to interference than FRET assays [2]. Researchers can use it to determine kinetic parameters (Km, Vmax) or to screen for modulators of enzyme activity in a simple, cost-effective 96-well plate format.

Benchmark Substrate for Glycosylation in Related Apicomplexan Parasites

While its utility was proven in *T. gondii* and *T. b. brucei*, this peptide serves as a logical starting point for exploratory studies of N-glycosylation in other related apicomplexan parasites, such as *Plasmodium* species or *Cryptosporidium* [1]. Its defined performance in trypanosomatids provides a valuable benchmark for comparative glycobiology, allowing researchers to investigate differences in substrate specificity between the OST complexes of various parasites.

Quality Control Standard for Synthetic Peptide and Glycopeptide Synthesis

With its defined molecular weight (795.80 g/mol) and high purity (≥95% by HPLC) [1], this peptide can be used as a calibration or reference standard in mass spectrometry and HPLC workflows for characterizing synthetic peptides, particularly those containing similar modifications (e.g., Dnp labels). This application leverages the compound's well-defined physicochemical properties and commercial availability at a reliable purity grade.

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